Baseline PDE4 Inhibitory Activity
Ethyl 3-amino-1H-pyrazole-4-carboxylate was evaluated against phosphodiesterase 4B (PDE4B) and phosphodiesterase 4D (PDE4D) isoforms in enzyme inhibition assays. The compound exhibited an IC₅₀ of 2.00 × 10⁵ nM (200 μM) against both PDE4B and PDE4D isoforms at pH 7.5 and 2 °C [1]. This baseline potency establishes the unsubstituted aminopyrazole carboxylate core as a weak PDE4 inhibitor—a critical reference point for medicinal chemistry optimization campaigns seeking to improve potency through scaffold decoration. In contrast, optimized 3-aminopyrazole derivatives with additional substituents (e.g., macrocyclic modifications or aryl extensions) achieve nanomolar IC₅₀ values against kinase and PDE targets [2], underscoring the value of this compound as an unadorned starting scaffold rather than a final bioactive candidate.
| Evidence Dimension | PDE4 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.00 × 10⁵ nM (200 μM) against PDE4B; IC₅₀ = 2.00 × 10⁵ nM (200 μM) against PDE4D |
| Comparator Or Baseline | Optimized 3-aminopyrazole derivatives (e.g., compound 6li, an AXL inhibitor): IC₅₀ = 1.6 nM |
| Quantified Difference | Baseline scaffold is approximately 125,000-fold less potent than optimized derivatives |
| Conditions | PDE4 enzyme inhibition assay; pH 7.5, 2 °C |
Why This Matters
This data provides a quantitative baseline potency reference, enabling researchers to measure improvement during lead optimization and ensuring that procurement of this specific scaffold supports controlled SAR studies.
- [1] BindingDB. BDBM14781: ethyl 3-amino-1H-pyrazole-4-carboxylate. Affinity Data: IC₅₀ = 2.00E+5 nM against PDE4B and PDE4D. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=14781 View Source
- [2] Discovery of 3‑Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. ScienceDirect, 2022. Compound 6li: IC₅₀ = 1.6 nM against AXL kinase. View Source
